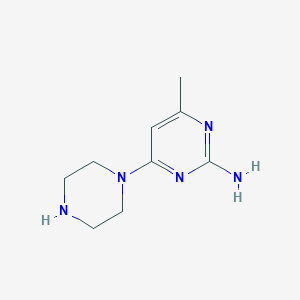

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-methyl-6-piperazin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBXKKVXYCSITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552498 | |

| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32705-71-8 | |

| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine synthesis route

An In-depth Technical Guide to the Synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine

Authored by: Gemini, Senior Application Scientist

Introduction

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a key heterocyclic molecule that serves as a versatile building block in the landscape of modern medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core, a reactive piperazine moiety, and specific substitutions, makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. The strategic arrangement of its functional groups—an amino group at the 2-position, a methyl group at the 4-position, and a piperazine ring at the 6-position—offers multiple points for further chemical modification, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents.

This technical guide provides a comprehensive overview of a robust and efficient synthesis route for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and offer expert insights into reaction optimization and critical process parameters. This document is intended for researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded approach to the preparation of this important intermediate.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely adopted strategy for the synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine involves a nucleophilic aromatic substitution (SNAr) reaction. This powerful transformation is predicated on the reaction of an electron-deficient aromatic or heteroaromatic ring with a nucleophile.

In this specific synthesis, the pyrimidine ring of the starting material is rendered electron-deficient by the presence of the two nitrogen atoms. This electronic property, combined with a good leaving group (a halogen, typically chlorine) at the 4-position, makes the substrate highly susceptible to attack by a nucleophile. Piperazine, a cyclic secondary amine, serves as an excellent nucleophile for this purpose.

The key starting material for this synthesis is 2-amino-4-chloro-6-methylpyrimidine .[1][2] The chlorine atom at the 4-position is the leaving group that will be displaced by one of the nitrogen atoms of the piperazine ring.[2]

Reaction Mechanism

The SNAr mechanism proceeds through a two-step addition-elimination sequence:

-

Nucleophilic Attack: The nucleophilic nitrogen atom of piperazine attacks the electron-deficient carbon atom bonded to the chlorine on the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the final substituted product.

Below is a diagram illustrating the logical flow of the SNAr mechanism.

Caption: The Addition-Elimination Mechanism of SNAr.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. The protocol is based on established chemical principles for SNAr reactions involving chloropyrimidines.[3]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 | C₅H₆ClN₃ | 143.58 |

| Piperazine (anhydrous) | 110-85-0 | C₄H₁₀N₂ | 86.14 |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |

| Isopropanol (anhydrous) | 67-63-0 | C₃H₈O | 60.10 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | N/A |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

Synthesis Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to product isolation.

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloro-6-methylpyrimidine (1.0 eq).

-

Add anhydrous isopropanol (approx. 10-15 mL per gram of starting material).

-

Stir the suspension at room temperature to ensure good mixing.

-

-

Addition of Reagents:

-

To the stirred suspension, add anhydrous piperazine (1.5 - 2.0 eq).

-

Add triethylamine (1.5 eq) to the reaction mixture. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). Microwave-assisted heating (120-140 °C for 15-30 min) can significantly reduce the reaction time.[3]

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers.

-

-

Isolation and Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent, to afford 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine as a solid.[4] Alternatively, recrystallization from a suitable solvent system can be employed.

-

Expert Insights and Process Optimization

Choice of Base and Solvent

-

Base: While triethylamine is a common and effective choice, other non-nucleophilic organic or inorganic bases such as diisopropylethylamine (DIPEA) or potassium carbonate can also be used. The primary role of the base is to scavenge the HCl byproduct, driving the reaction to completion.

-

Solvent: Isopropanol is a good choice due to its polarity and boiling point. Other polar solvents like ethanol, n-butanol, or aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile can also be employed. The choice of solvent can influence reaction rates and solubility of the reactants.

Control of Stoichiometry

-

It is crucial to use an excess of piperazine (1.5-2.0 equivalents). Using a stoichiometric amount or less could lead to a significant side product where a molecule of 2-amino-4-chloro-6-methylpyrimidine reacts with each nitrogen of a single piperazine molecule, forming an undesired dimer. The excess piperazine ensures the reaction proceeds to the desired monosubstituted product.

Temperature and Reaction Time

-

Conventional heating at reflux provides a reliable method for this transformation. However, for high-throughput synthesis or process intensification, microwave irradiation is a highly effective alternative.[3] Microwave heating can dramatically shorten reaction times from hours to minutes, often leading to cleaner reaction profiles and improved yields.[3][4]

Purification Strategy

-

For high-purity material required for drug development, column chromatography is the preferred method as it effectively separates the product from unreacted piperazine and other minor impurities.

-

If the crude product is of sufficient purity, recrystallization can be a more scalable and cost-effective purification method for large-scale production.

Conclusion

The synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine via nucleophilic aromatic substitution of 2-amino-4-chloro-6-methylpyrimidine with piperazine is a robust, efficient, and highly reproducible method. By carefully controlling the reaction parameters, particularly stoichiometry and temperature, and selecting an appropriate work-up and purification strategy, researchers can reliably produce this valuable intermediate in high yield and purity. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis of this important molecular scaffold, paving the way for further exploration in the development of novel therapeutics.

References

-

Di Martino, R. M. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1298. [Link]

-

Pharmaffiliates. N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl-1,1,2,2-d4)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. [Link]

- Google Patents. (2015).

-

Jasmin, A., et al. (2015). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o988–o989. [Link]

-

PubChem. 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide. [Link]

-

Yusuf, U., et al. (2021). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 169–176. [Link]

- Google Patents. (2017).

- Google Patents. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. US20060035913A1.

-

Lee, H. W., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(7), 5486–5503. [Link]

-

Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Pyrimidine Intermediates: Focus on 2-Amino-4-chloro-6-methylpyrimidine. [Link]

-

Ali, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12, 17565. [Link]

Sources

- 1. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, a molecule of significant interest within drug discovery due to its pyrimidine-piperazine scaffold. While specific experimental data for this compound is not widely published, this document serves as a technical blueprint for researchers, scientists, and drug development professionals. It outlines the predicted properties based on chemical principles and furnishes detailed, field-proven experimental protocols for the definitive determination of its core physicochemical parameters: solubility, pKa, and lipophilicity (logP/logD). The causality behind experimental choices is explained to ensure a robust and scientifically sound characterization, essential for advancing novel chemical entities toward clinical candidacy.

Molecular Identity and Structural Framework

The foundational step in characterizing any potential drug candidate is to establish its unequivocal identity. 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core, a structure integral to the building blocks of DNA and RNA, making it a privileged scaffold in medicinal chemistry.[1] This core is substituted with a primary amine, a methyl group, and a piperazine ring—a common motif in pharmacologically active compounds known to enhance solubility and cell permeability.

| Identifier | Data |

| IUPAC Name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine |

| Molecular Formula | C₉H₁₅N₅ |

| Molecular Weight | 193.25 g/mol |

| 2D Structure |

Predicted Physicochemical Profile: A Computational Assessment

Prior to embarking on laboratory work, computational predictions provide a valuable baseline for experimental design.

| Property | Predicted Value / Rationale | Significance in Drug Development |

| pKa (Acid Diss. Const.) | Est. 7.5 - 9.0 (most basic) | Governs ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport. |

| cLogP (Lipophilicity) | Est. 0.5 - 1.5 | Measures the balance between hydrophilicity and lipophilicity, which is critical for absorption, distribution, metabolism, and excretion (ADME).[2] |

| Aqueous Solubility | Moderate to high, pH-dependent | A compound must dissolve to be absorbed. Poor solubility is a primary cause of drug candidate failure. |

Causality Insights: The molecule possesses multiple basic nitrogen atoms: the exocyclic amine, two nitrogens in the pyrimidine ring, and two in the piperazine ring. The secondary amine (N-H) of the piperazine ring is predicted to be the most basic center, as its lone pair is not delocalized by the aromatic pyrimidine system. The expected cLogP value suggests a relatively hydrophilic compound, dominated by the multiple nitrogen atoms capable of hydrogen bonding, which should confer moderate aqueous solubility, particularly in acidic conditions where it will form a soluble salt.

Experimental Determination of Core Properties

The following sections provide self-validating, detailed protocols for the empirical determination of the key physicochemical properties.

A. Thermodynamic Aqueous Solubility

Expertise & Experience: The "gold standard" for solubility measurement is the shake-flask method, as it determines thermodynamic equilibrium solubility.[3][4] This value represents the true maximum concentration of a compound that can be dissolved in a solvent and is more reliable for predicting in vivo dissolution than kinetic methods, which can overestimate solubility by generating supersaturated solutions.[5]

-

Preparation: Add an excess amount of solid 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (e.g., 5-10 mg) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, and pH 5.0 to assess pH-dependency).

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached. The system reaches equilibrium when solubility measurements from consecutive time points (e.g., 24h and 48h) are consistent.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

-

Sampling: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid material is disturbed.

-

Dilution & Analysis: Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a multi-point calibration curve prepared from a known stock solution.

B. Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa dictates the charge of a molecule at a given pH. For a basic compound like this, knowing the pKa is essential to understand its solubility in the acidic environment of the stomach versus the neutral pH of the intestines. Potentiometric titration is the most direct and accurate method for pKa determination, as it measures pH changes directly upon the addition of a titrant.[7][8]

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to ensure initial solubility. A known ionic strength is maintained using a background electrolyte like 0.15 M KCl.

-

Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all basic centers are fully protonated.

-

Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse a calibrated pH electrode.

-

Data Acquisition: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are identified as the points of minimum slope (inflection points) on the curve. The first derivative of the curve (dpH/dV) can be plotted to determine the equivalence points more accurately.

C. Lipophilicity (logP & logD)

Expertise & Experience: Lipophilicity is a key determinant of a drug's ADME profile. The partition coefficient (logP) measures the distribution of the neutral species between octanol and water. However, at physiological pH, a basic compound will be partially ionized. Therefore, the distribution coefficient (logD) at pH 7.4 is a more biologically relevant parameter.[9] The shake-flask method remains the standard for direct measurement.

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (pH 7.4).

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.

-

Equilibration: Seal the vial and shake vigorously for 1-3 hours at a controlled temperature to facilitate partitioning.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.

-

Sampling & Analysis: Carefully sample a known volume from both the aqueous and octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method against a calibration curve.

-

Calculation: Calculate logD using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Relevance in Drug Discovery and Conclusion

The 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold is a valuable starting point for medicinal chemistry campaigns. Similar structures have shown activity as kinase inhibitors and have been incorporated into approved drugs and clinical candidates.[10] The presence of multiple hydrogen bond donors and acceptors, combined with the basic piperazine moiety, provides ample opportunity for interaction with biological targets and for modification to optimize potency and pharmacokinetic properties.

A thorough and accurate characterization of the fundamental physicochemical properties detailed in this guide is non-negotiable. These parameters—solubility, pKa, and logD—form the bedrock of any successful drug discovery program. They directly influence a compound's formulation, its interaction with biological systems, and ultimately, its potential to become an effective therapeutic agent. The protocols provided herein offer a robust and validated pathway to generate the critical data needed to make informed decisions in the development of this and other related compounds.

References

-

PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide. National Center for Biotechnology Information. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

-

Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

-

Rathi, E., et al. (2016). Piperazine containing compounds as therapeutic agents. Expert Opinion on Therapeutic Patents, 26(10), 1149-1175. [Link]

-

PubChem. N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide nitrate. National Center for Biotechnology Information. [Link]

-

Al-Araji, S. M., & Al-Haider, S. A. (2018). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Iraqi Journal of Science, 59(1A), 159-164. [Link]

- Google Patents. Determination of logP coefficients via a RP-HPLC column.

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Krüger, T., et al. (2024). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

-

Al-Ghananeem, A. M., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Baka, E., et al. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. National Center for Biotechnology Information. [Link]

-

Defense Technical Information Center. (1964). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

-

Wilson, Z. E., et al. (2023). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 95(24), 9037–9045. [Link]

-

Chang, Y.-F., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 27(11), 3464. [Link]

-

PubChem. 4,6-Dimethyl-2-[2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-[11]thiazolo[5,4-b]pyridin-3-one. National Center for Biotechnology Information. [Link]

-

Perregaard, J., et al. (1995). Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 38(11), 1998-2008. [Link]

-

PubChem. N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrobromide. National Center for Biotechnology Information. [Link]

Sources

- 1. 910297-51-7|N-(2-Chloro-6-methylphenyl)-2-((2-methyl-6-(piperazin-1-yl)pyrimidin-4-yl)amino)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. agilent.com [agilent.com]

- 10. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | C10H16N4 | CID 22329833 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of the 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Core: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Pyrimidinyl-Piperazine Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of heterocyclic ring systems is paramount to the development of novel therapeutics with high potency and selectivity. Among these, the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine moiety has emerged as a critical structural scaffold. While a dedicated CAS number for this specific, unfunctionalized core is not readily found in major chemical databases, its significance lies in its role as a pivotal intermediate in the synthesis of a range of biologically active molecules, most notably in the realm of kinase inhibitors. This guide provides an in-depth exploration of the chemical properties, synthesis, and application of this core structure, offering valuable insights for researchers and professionals in drug discovery and development.

The piperazine ring, a six-membered cyclic amine, is a highly versatile component in drug design. It can be readily functionalized to modulate physicochemical properties such as solubility and to establish key interactions with biological targets[1]. When coupled with a pyrimidine ring, a fundamental building block of nucleic acids, the resulting scaffold presents a unique combination of hydrogen bonding capabilities and structural rigidity, making it an attractive starting point for the design of enzyme inhibitors.

Physicochemical Properties and Structural Data

While specific experimental data for the unfunctionalized 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine is sparse due to its nature as a synthetic intermediate, we can infer its key properties from the extensive data available for its derivatives. The core structure possesses a calculated molecular weight that serves as a foundation for more complex molecules.

| Property | Value (Calculated for C9H15N5) | Data Source |

| Molecular Formula | C9H15N5 | - |

| Molecular Weight | 193.25 g/mol | - |

| Hydrogen Bond Donors | 2 (amine and piperazine N-H) | - |

| Hydrogen Bond Acceptors | 4 (pyrimidine and piperazine nitrogens) | - |

| Rotatable Bonds | 1 | - |

The presence of both hydrogen bond donors and acceptors, coupled with the basicity of the piperazine and pyrimidine nitrogens, makes this scaffold highly amenable to forming strong and specific interactions within the ATP-binding pockets of kinases.

Synthesis and Derivatization: A Gateway to Kinase Inhibitors

The true utility of the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core is realized in its role as a versatile building block. A general synthetic approach to access this scaffold and its derivatives often involves a nucleophilic aromatic substitution (SNAr) reaction.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual synthetic pathway for the derivatization of the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core, inspired by methodologies for preparing related kinase inhibitors.

Caption: Conceptual synthetic workflow for the derivatization of the core.

Step-by-Step Protocol: Conceptual Synthesis of a Derivatized Core

The following protocol is a generalized representation based on established synthetic routes for related compounds, such as those in the dasatinib family of molecules.

Objective: To synthesize a functionalized derivative of the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core.

Materials:

-

2-Amino-4-chloro-6-methylpyrimidine

-

Piperazine

-

A suitable functionalization reagent (e.g., an activated carboxylic acid or acyl chloride)

-

An appropriate solvent (e.g., N,N-Dimethylformamide, Dichloromethane)

-

A non-nucleophilic base (e.g., Diisopropylethylamine)

Procedure:

-

Formation of the Core Intermediate:

-

In a round-bottom flask, dissolve 2-amino-4-chloro-6-methylpyrimidine in a suitable solvent.

-

Add an excess of piperazine to the solution.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution of the chlorine atom by the piperazine nitrogen.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform a suitable workup and purification (e.g., extraction and column chromatography) to isolate the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine intermediate.

-

-

Functionalization of the Piperazine Moiety:

-

Dissolve the isolated intermediate in a fresh solvent.

-

Add a non-nucleophilic base to the solution.

-

Slowly add the desired functionalization reagent to the reaction mixture at a controlled temperature.

-

Allow the reaction to proceed until completion, again monitoring by an analytical method.

-

Perform a final workup and purification to obtain the desired biologically active derivative.

-

Causality in Experimental Choices:

-

The use of an excess of piperazine in the first step helps to drive the reaction to completion and minimize the formation of di-substituted byproducts.

-

The choice of a non-nucleophilic base in the second step is crucial to prevent unwanted side reactions with the functionalization reagent.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine scaffold is a key component of several potent kinase inhibitors. A prominent example is in the structure of dasatinib and its analogues. Dasatinib is a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML)[2].

The general structure of these inhibitors features the pyrimidinyl-piperazine core, with the piperazine nitrogen often functionalized with a hydroxyethyl group, and the 2-amino group of the pyrimidine linked to a substituted thiazole-5-carboxamide moiety. This intricate arrangement allows the molecule to bind effectively to the ATP-binding site of the target kinases.

Signaling Pathway Implication

The following diagram illustrates the inhibitory action of a kinase inhibitor derived from the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core on a generic kinase signaling pathway.

Caption: Inhibition of a kinase signaling pathway.

Safety and Handling

Given that the 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core is a reactive intermediate, appropriate safety precautions are necessary during its synthesis and handling. Derivatives of this scaffold have shown potential for skin and eye irritation[3][4]. Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For specific derivatives, a comprehensive review of the corresponding Safety Data Sheet (SDS) is mandatory.

Conclusion

The 4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine core represents a valuable and versatile scaffold in the field of medicinal chemistry. While it may not be a widely available commercial product with a dedicated CAS number, its importance as a synthetic intermediate in the development of potent kinase inhibitors is undeniable. A thorough understanding of its synthesis, reactivity, and role in the structure-activity relationship of these inhibitors is essential for researchers and scientists working at the forefront of drug discovery. This guide serves as a foundational resource to aid in the rational design and synthesis of novel therapeutics based on this privileged chemical structure.

References

-

PubChem. 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide. Available from: [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. Available from: [Link]

Sources

- 1. CAS 5294-61-1: 4-[(2,6-Dimethylphenyl)aminocarbonylmethyl]… [cymitquimica.com]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

Spectral Characterization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, a molecule possessing the privileged pyrimidine scaffold, represents a class of compounds with significant potential in medicinal chemistry. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including anticancer and antiviral agents[1]. The incorporation of a piperazine moiety often imparts favorable pharmacokinetic properties. This guide provides an in-depth technical overview of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data that are critical for the structural confirmation of this compound.

Molecular Structure and Spectroscopic Overview

The structural features of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine dictate its characteristic spectral fingerprint. The molecule is comprised of a substituted pyrimidine ring, a piperazine ring, a methyl group, and a primary amine. Each of these functional groups gives rise to distinct signals in both MS and NMR spectra, allowing for a comprehensive structural assignment.

Figure 1: Chemical structure of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

For 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (C₉H₁₅N₅), high-resolution mass spectrometry operating in a positive ionization mode, such as electrospray ionization (ESI+), would be the method of choice. This technique is expected to yield the protonated molecular ion, [M+H]⁺.

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₅N₅ |

| Molecular Weight | 193.25 g/mol [2] |

| Exact Mass | 193.1327 u |

| Predicted [M+H]⁺ | 194.1400 u |

Fragmentation Pattern

The fragmentation of the molecular ion in tandem mass spectrometry (MS/MS) provides valuable structural information. The piperazine and pyrimidine rings are known to undergo characteristic cleavages[3][4][5].

A primary fragmentation pathway for piperazine-containing compounds involves the cleavage of the C-N bonds within the piperazine ring[4]. For the title compound, a characteristic fragmentation would be the loss of the piperazine moiety or parts of it.

Figure 2: A predicted key fragmentation pathway for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrimidine-H | 5.8 - 6.2 | Singlet | 1H |

| NH₂ (amine) | 4.5 - 5.5 | Broad Singlet | 2H |

| Piperazine-H (α to pyrimidine) | 3.5 - 3.8 | Triplet | 4H |

| Piperazine-H (β to pyrimidine) | 2.8 - 3.1 | Triplet | 4H |

| NH (piperazine) | 1.5 - 2.5 | Broad Singlet | 1H |

| CH₃ (methyl) | 2.2 - 2.5 | Singlet | 3H |

The pyrimidine proton is expected to appear as a singlet in the aromatic region. The protons of the piperazine ring will likely appear as two triplets, corresponding to the protons alpha and beta to the pyrimidine ring. The amine and piperazine NH protons will appear as broad singlets that are exchangeable with D₂O. The methyl group will be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (pyrimidine) | 160 - 165 |

| C-NH₂ (pyrimidine) | 155 - 160 |

| C-piperazine (pyrimidine) | 150 - 155 |

| C-CH₃ (pyrimidine) | 165 - 170 |

| CH (pyrimidine) | 90 - 95 |

| Piperazine-C (α to pyrimidine) | 45 - 50 |

| Piperazine-C (β to pyrimidine) | 40 - 45 |

| CH₃ (methyl) | 20 - 25 |

The carbon atoms of the pyrimidine ring are expected to be in the downfield region of the spectrum due to the electron-withdrawing effects of the nitrogen atoms. The piperazine carbons will be in the aliphatic region, and the methyl carbon will be the most upfield signal.

Experimental Protocols

The following are model protocols for acquiring the spectral data.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Set the ionization mode to positive (ESI+).

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data in the mass range of m/z 50-500.

-

For MS/MS analysis, select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

Data Interpretation and Structural Confirmation Workflow

The combined analysis of MS and NMR data provides a robust method for structural confirmation.

Figure 3: Workflow for the structural elucidation of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.

References

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.

- Bercea, V., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721.

- Danagulyan, G. G., Mkrtchyan, A. D., & Panosyan, H. (2005). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Chemistry of Heterocyclic Compounds, 41(4), 488-493.

- Arslan, Z., et al. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs. Journal of Pharmaceutical and Biomedical Analysis.

- Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 461-469.

- Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038.

- Pai, G., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of ChemTech Research, 6(5), 2842-2848.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Sharma, P., & Kumar, R. (2008). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 1(3), 515-519.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

- Yathirajan, H. S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o197.

-

PubChem. (n.d.). 4-Methyl-6-piperazin-1-ylpyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-5-(6-{[4-(Methylsulfonyl)piperazin-1-Yl]methyl}-4-Morpholin-4-Ylthieno[3,2-D]pyrimidin-2-Yl)pyrimidin-2-Amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide. Retrieved from [Link]

- Wang, L., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 265, 116088.

-

PubChem. (n.d.). 4-Methyl-6-piperazin-1-ylpyrimidin-5-amine. Retrieved from [Link]

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methyl-6-piperazin-1-ylpyrimidin-5-amine | C9H15N5 | CID 163648799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 5. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to Determining the Organic Solvent Solubility of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to in vitro assay reliability. This guide provides a comprehensive framework for characterizing the solubility of the novel compound, 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, in organic solvents.

The core objective is to equip the reader with the scientific rationale and practical methodologies required to systematically evaluate the solubility of this, or any, NCE in a range of relevant organic solvents.

Section 1: Physicochemical Characterization of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine

A molecule's solubility is intrinsically linked to its structural and electronic properties. Before embarking on experimental solubility studies, it is crucial to predict key physicochemical parameters that will govern its behavior.

Predicted Physicochemical Properties

Given the absence of experimental data, we turn to established in-silico tools to generate reliable predictions for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine. Various software suites such as ACD/Percepta[1][2], ChemAxon, and online platforms like the Virtual Computational Chemistry Laboratory (VCCLAB)[3][4] can be employed for these predictions.

| Property | Predicted Value | Significance in Solubility |

| Molecular Weight | 194.25 g/mol | Lower molecular weight generally correlates with higher solubility. |

| pKa | Basic pKa1: ~7.5-8.5 (piperazine N), Basic pKa2: ~3.5-4.5 (pyrimidine N), Acidic pKa: >14 (amine) | The ionization state of the molecule is pH-dependent. In its neutral form, it is expected to be more soluble in organic solvents. The basic nitrogens can be protonated in acidic conditions, which would drastically decrease organic solvent solubility and increase aqueous solubility.[5] |

| logP | ~1.0 - 2.0 | This positive value suggests a moderate lipophilicity, indicating a preference for organic solvents over water.[6][7] It is a key parameter in Lipinski's Rule of 5 for oral bioavailability.[6][8] |

| Melting Point (MPt) | ~150 - 200 °C | A higher melting point suggests stronger crystal lattice energy, which must be overcome by solute-solvent interactions for dissolution to occur.[9] A higher melting point can indicate lower solubility.[10][11][12][13][14] |

Note: These are estimated values and should be experimentally verified.

Structural Analysis

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine possesses several key structural features that will influence its solubility:

-

Hydrogen Bond Donors : The primary amine (-NH2) and the secondary amine in the piperazine ring can act as hydrogen bond donors.

-

Hydrogen Bond Acceptors : The pyrimidine and piperazine nitrogens are potential hydrogen bond acceptors.

-

Polar Surface Area (PSA) : The presence of multiple nitrogen atoms contributes to a significant polar surface area, which will enhance interactions with polar solvents.

-

Non-polar Regions : The methyl group and the hydrocarbon backbone of the piperazine ring provide non-polar character.

This amphiphilic nature suggests that the compound's solubility will be highly dependent on the specific characteristics of the organic solvent.

Section 2: The Theoretical Framework of Solubility

Solubility is a thermodynamic equilibrium between the solid state of a solute and the solute dissolved in a solvent. The process of dissolution can be conceptually broken down into two main energy-consuming and releasing steps.

Overcoming Solute-Solute Interactions

For a solid to dissolve, the energy of its crystal lattice must be overcome. This is related to the melting point of the compound; a higher melting point generally indicates a more stable crystal lattice and thus, lower solubility.[10][11][12][13][14] The predicted relatively high melting point for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine suggests that a significant amount of energy will be required to break apart its crystal structure.

Establishing Solute-Solvent Interactions

Once the solute molecules are separated, they are solvated by the solvent molecules. The strength of these new solute-solvent interactions determines the extent of dissolution. The principle of "like dissolves like" is a useful heuristic here.[15][16]

-

Polar Solvents : Solvents like ethanol, methanol, and DMSO will interact favorably with the polar regions of the molecule, particularly through hydrogen bonding with the amine and nitrogen atoms.

-

Non-polar Solvents : Solvents such as hexane and toluene will have weaker interactions, primarily with the non-polar parts of the molecule.

-

Aprotic vs. Protic Solvents : Polar aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors, while polar protic solvents (e.g., alcohols) can be both donors and acceptors. The ability of the solvent to participate in hydrogen bonding will be a key factor.

The interplay between the energy required to break the crystal lattice and the energy gained from solvation dictates the overall solubility.

Section 3: A Rational Approach to Solvent Selection

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of a new compound. The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes.

Proposed Solvent Panel

The following table outlines a recommended panel of organic solvents for testing the solubility of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, categorized by their properties.

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with both donor and acceptor sites on the target molecule. Expected to show good solubility. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate | Can accept hydrogen bonds and have significant dipole moments. DMSO and DMF are powerful, often universal, organic solvents. |

| Non-polar | Hexane, Toluene, Dichloromethane (DCM) | To assess the contribution of the non-polar regions of the molecule to solubility. Lower solubility is generally expected. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Solvents with moderate polarity and hydrogen bond accepting capabilities. |

This selection provides a comprehensive overview of how 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine interacts with different solvent environments.[17][18]

Section 4: Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[19][20][21][22][23] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Shake-Flask Method: A Detailed Protocol

Objective : To determine the equilibrium solubility of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in a selected panel of organic solvents at a controlled temperature.

Materials :

-

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol :

-

Preparation : Add an excess amount of solid 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine to a series of vials. The excess should be visually apparent.

-

Solvent Addition : Add a known volume of the selected organic solvent to each vial.

-

Equilibration : Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Dilution : Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation : Calculate the solubility in mg/mL or mol/L based on the concentration and dilution factor.

Self-Validation :

-

The continued presence of excess solid at the end of the experiment confirms that a saturated solution was achieved.

-

Analyzing samples at multiple time points (e.g., 24 and 48 hours) can verify that equilibrium has been reached; the concentration should be consistent.

High-Throughput Solubility Assays

For earlier stages of drug discovery where compound availability may be limited, high-throughput screening (HTS) methods can provide rapid, albeit sometimes less precise, solubility data. These methods are often kinetic rather than thermodynamic.[24][25][26]

Principle : A concentrated stock solution of the compound in a strong organic solvent (typically DMSO) is added to the test solvent. The point at which precipitation occurs is detected, often by light scattering (nephelometry) or UV absorbance.[27][28]

Workflow :

-

Prepare a high-concentration stock solution of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine in DMSO.

-

In a 96-well plate, serially dilute the stock solution with the target organic solvents.

-

Incubate the plate for a set period.

-

Measure the turbidity or absorbance in each well using a plate reader.

-

The solubility is determined as the highest concentration at which no precipitation is observed.

Section 5: Computational Solubility Prediction

In parallel with experimental work, computational models can provide rapid solubility estimates and offer insights into the underlying molecular interactions.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors with experimental solubility data.[29][30][31] These models are trained on large datasets and can predict the solubility of new compounds.

Thermodynamic Models

More rigorous methods, such as those based on the Conductor-like Screening Model for Real Solvents (COSMO-RS), use quantum chemical calculations to predict solubility from first principles. These models calculate the chemical potential of the solute in the solvent and can provide a more detailed understanding of the solvation process.

Workflow for Computational Prediction :

-

Generate the 3D structure of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.

-

Calculate relevant molecular descriptors (e.g., molecular weight, logP, polar surface area).

-

Utilize a trained QSPR model or a thermodynamic model to predict the solubility in the desired organic solvents.

-

Compare the predicted values with experimental results to validate the computational model.

Section 6: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Example Solubility Data Table

| Solvent | Dielectric Constant | Solubility (mg/mL) at 25°C |

| Methanol | 32.7 | [Experimental Value] |

| Ethanol | 24.5 | [Experimental Value] |

| Acetonitrile | 37.5 | [Experimental Value] |

| DMSO | 46.7 | [Experimental Value] |

| Ethyl Acetate | 6.02 | [Experimental Value] |

| Dichloromethane | 9.08 | [Experimental Value] |

| Toluene | 2.38 | [Experimental Value] |

| Hexane | 1.88 | [Experimental Value] |

Interpreting the Results

The solubility data should be analyzed in the context of the solvent properties and the predicted physicochemical properties of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine.

-

Correlation with Polarity : Plot solubility against the dielectric constant of the solvents to observe trends related to solvent polarity.

-

Impact of Hydrogen Bonding : Compare solubility in protic vs. aprotic solvents to understand the role of hydrogen bonding.

-

Validation of Predictions : Compare the experimental data with the initial qualitative predictions based on the "like dissolves like" principle and the in-silico solubility predictions.

Section 7: Visualizations

Logical Relationship of Factors Influencing Solubility

Caption: Shake-flask method workflow for solubility determination.

References

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

He, Z., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications. Retrieved from [Link]

-

Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Predicting melting points of substances based on their molecular/atomic structure. Retrieved from [Link]

-

Kujawski, J., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Retrieved from [Link]

-

Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

Doyle, A. B., & Green, W. H. (2025). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. Nature Communications. Retrieved from [Link]

-

Quora. (2017). How is lattice energy related to solubility?. Retrieved from [Link]

-

Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Finizio, A., et al. (2003). Predicting logP of pesticides using different software. Chemosphere. Retrieved from [Link]

-

Chemed Purdue. (n.d.). Lattice Energy. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. Retrieved from [Link]

-

CompuDrug. (n.d.). PrologP. Retrieved from [Link]

-

Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

ResearchGate. (2004). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?. Retrieved from [Link]

-

ChemRxiv. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved from [Link]

-

PIPER. (n.d.). How is the melting point of a molecular compound affected by its structure?. Retrieved from [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Organic Chemistry: How to…. (2022). Predicting boiling and melting points. Retrieved from [Link]

-

Semantic Scholar. (2009). pKa and solubility of drugs in water, ethanol, and 1-octanol. Retrieved from [Link]

-

K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

-

Biotage. (2023). What is the Role of LogP in Sample Prep Methods?. Retrieved from [Link]

-

J. Willard Marriott Digital Library. (2009). Rapid throughput solubility screening assay development and its applications in preformulation. Retrieved from [Link]

-

Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

-

Dissolution Technologies. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Retrieved from [Link]

-

National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

-

R Discovery. (2007). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. Retrieved from [Link]

-

National Institutes of Health. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]

-

ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. acdlabs.com [acdlabs.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. How is the melting point of a molecular compound affected by its structure? â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 10. quora.com [quora.com]

- 11. Lattice Energy [chemed.chem.purdue.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 18. hydrometaltech.com [hydrometaltech.com]

- 19. enamine.net [enamine.net]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. scielo.br [scielo.br]

- 23. dissolutiontech.com [dissolutiontech.com]

- 24. solvescientific.com.au [solvescientific.com.au]

- 25. pharmaexcipients.com [pharmaexcipients.com]

- 26. collections.lib.utah.edu [collections.lib.utah.edu]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. researchgate.net [researchgate.net]

- 29. d-nb.info [d-nb.info]

- 30. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 31. echemi.com [echemi.com]

The Diverse Biological Potential of Pyrimidinamine Derivatives: A Technical Guide for Drug Discovery

The pyrimidine nucleus, a fundamental component of nucleic acids, serves as a privileged scaffold in medicinal chemistry.[1][2] Its inherent biological significance and versatile chemical nature have made pyrimidine derivatives, particularly pyrimidinamines, a focal point in the quest for novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the vast biological activities exhibited by this class of compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory potential. The narrative is grounded in mechanistic insights, supported by quantitative data, and supplemented with actionable experimental protocols to empower further research and development.

Part 1: The Anticancer Promise of Pyrimidinamine Scaffolds

Pyrimidinamine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines.[1] Their multifaceted mechanisms of action, primarily centered on the inhibition of key cellular processes involved in cancer progression, underscore their therapeutic potential.

Mechanisms of Anticancer Activity

The anticancer effects of pyrimidinamine derivatives are not monolithic; they arise from the modulation of various biological targets. A significant body of research points to the inhibition of protein kinases as a primary mechanism.[1] These enzymes play crucial roles in cell signaling pathways that govern proliferation, survival, and angiogenesis. By targeting kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), pyrimidinamine derivatives can effectively halt tumor growth and progression.[3][4]

Beyond kinase inhibition, some derivatives interfere with DNA synthesis and integrity. For instance, they can act as antimetabolites, mimicking natural purines and pyrimidines, thereby disrupting the synthesis of nucleic acids.[5] Others have been shown to bind to enzymes like topoisomerase IIα, which is critical for DNA replication and repair, leading to cell cycle arrest and apoptosis.[6] Certain pyrimidine-sulfonamide hybrids have been found to induce apoptosis by activating the Hippo signaling pathway and arresting the cell cycle in the G2/M phase.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidinamine derivatives is intricately linked to their structural features. The nature and position of substituents on the pyrimidine ring significantly influence their biological activity. For example, in a series of 4,6-diaryl-2-pyrimidinamine derivatives, specific substitutions were found to be crucial for dual antagonism of the estrogen receptor (ER) and inhibition of VEGFR-2, demonstrating significant anti-proliferative effects on breast cancer cells.[3]

Furthermore, the addition of side chains, such as [(dialkylamino)alkyl]amino or (hydroxyalkyl)amino groups, has been shown to enhance the anticancer activity of these compounds.[6] The presence of electron-withdrawing groups on phenyl rings attached to the pyrimidine core can also play a vital role in enhancing cytotoxic effects. The exploration of these SAR trends is crucial for the rational design of more potent and selective anticancer agents.

Quantitative Assessment of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrimidinamine derivatives against various cancer cell lines, as reported in the literature.

| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Reported IC50 Values | Reference |

| 4,6-diaryl-2-pyrimidinamines | ER antagonist, VEGFR-2 inhibitor | MCF-7, HUVEC, Ishikawa | Not specified, but significant inhibition observed | [3] |

| Pyrimidine-sulfonamide hybrids | Hippo signaling pathway activation | MGC-803, HCT-116, PC-3, MCF-7 | 0.36–1.81 µM | [4] |

| Aniline tethered pyrimidine–sulfonamide hybrid | Fam20C inhibitor | MDA-MB-468, MDA-MB-231, MCF-7 | 5.98–10.34 μM | [4] |

| 2,4,5-substituted pyrimidines | DHFR inhibition | BEL-74502 | < 0.10 µM | [7] |

| Tetralin-6-yl pyrimidines | Not specified | Hep G2 (liver), Breast cancer | 5.50–8.66 µg/ml | [7] |

| Pyrimidine derivatives with hydrazone group | Topoisomerase IIα binding | A549, CCRF-CEM | >70% apoptosis at 5-10 µM | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidinamine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Part 2: Antimicrobial Potential of Pyrimidinamine Derivatives

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Pyrimidinamine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them an attractive scaffold for the development of novel anti-infective drugs.[8][9]

Spectrum of Antimicrobial Activity

Studies have shown that pyrimidinamine derivatives exhibit broad-spectrum antimicrobial activity. They are effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica.[8][10] Furthermore, antifungal activity against species like Candida albicans and Aspergillus niger has also been reported.[8][10]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial efficacy of pyrimidinamine derivatives is highly dependent on the nature of the substituents on the pyrimidine ring. The presence of electron-withdrawing groups, such as nitro (-NO2) and bromo (-Br) groups, on the phenyl rings attached to the pyrimidine core has been shown to enhance antimicrobial activity.[8][11] For instance, a nitro group on the benzylidene portion of acetophenone was found to be important for enhanced activity against both bacteria and fungi.[8] The specific positioning of these substituents also plays a crucial role in determining the potency and spectrum of activity.

Quantitative Assessment of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrimidinamine derivatives against various microbial strains.

| Compound/Substituent | Bacterial Strain | Fungal Strain | Reported MIC (µM/ml) | Reference |

| Compound 12 (with -Br) | S. aureus | C. albicans | 0.87 (Sa), 1.73 (Ca) | [8] |

| Compound 5 | B. subtilis | - | 0.96 | [8] |

| Compound 10 (with 5-bromo-2-hydroxybenzaldehyde) | S. enterica, P. aeruginosa | - | 1.55 (Se), 0.77 (Pa) | [8] |

| Compound 2 | E. coli | - | 0.91 | [8] |

| Compounds 3a, 3b, 3d, 4a-d, 9c, 10b | S. aureus, B. subtilis, E. coli | C. albicans, A. flavus | Exhibited excellent activity | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. Each well is then inoculated with a standardized microbial inoculum, and the plates are incubated under suitable conditions. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

-

Prepare Compound Dilutions: Serially dilute the pyrimidinamine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Determine MBC/MFC (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), subculture the contents of the wells showing no growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.[11]

Part 3: Pyrimidinamines as Potent Kinase Inhibitors

The role of protein kinases in cellular signaling has made them one of the most important classes of drug targets in modern oncology. Pyrimidinamine derivatives, particularly those with fused ring systems like pyrrolo[2,3-d]pyrimidines, have been extensively explored as kinase inhibitors.[12][13] Their structural similarity to the adenine core of ATP allows them to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.[12][13]

Targeting Key Kinases in Cancer

A wide range of kinases implicated in cancer have been successfully targeted by pyrimidinamine derivatives. These include:

-

Aurora Kinases (AURK) and Polo-like Kinases (PLK): These are key regulators of the cell cycle, and their inhibition by pyrimidine derivatives can lead to mitotic arrest and apoptosis.[14]

-

Anaplastic Lymphoma Kinase (ALK): Fused pyrimidine derivatives have shown potent inhibitory activity against ALK, a receptor tyrosine kinase often dysregulated in various cancers.

-

Calcium/calmodulin-dependent protein kinase IV (CAMKIV): Inhibition of this kinase by pyrimidine derivatives has shown promise in cancer therapy.[15]

-